molecular formula C43H30F5NO4S B613518 Fmoc-d-cys(trt)-opfp CAS No. 200395-72-8

Fmoc-d-cys(trt)-opfp

Cat. No. B613518
CAS RN: 200395-72-8
M. Wt: 751.77
InChI Key: FDAUCYDVXIPBDR-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Acid-labile Cys-protecting groups for the Fmoc/tBu strategy : Fmoc-Cys(Trt)-OH derivatives are crucial in the Fmoc/tBu strategy for peptide synthesis, especially for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Racemization studies during stepwise Fmoc-Solid phase peptide synthesis : Fmoc-Cys(Trt)-OH is prone to racemization during peptide synthesis, but this can be reduced significantly through specific synthesis techniques (Kaiser et al., 1996).

  • Protection of histidine in peptide synthesis : The trityl (Trt) group, as in Fmoc-Cys(Trt)-OH, is ideal for side-chain protection of His in peptide syntheses, especially when combined with other protecting groups cleavable by mild acidolysis (Sieber & Riniker, 1987).

  • Adsorption on molecularly imprinted polymers : Fmoc-Cys(Trt)-OH and its analogues are used in studying the adsorption properties on molecularly imprinted polymers, important in understanding interactions and affinities in biochemical processes (Kim & Guiochon, 2005).

  • Synthesis of cyclic peptides as potential anti-malarials : Fmoc-Cys(Trt)-OH is used in the synthesis of cyclic peptides showing potent activity against malaria strains (Fagúndez et al., 2018).

  • Investigation in solid-phase peptide synthesis : Fmoc-Cys(Trt)-OH demonstrates excellent characteristics in Fmoc solid-phase peptide synthesis, especially in the synthesis and workup of peptides like Somatostatin (Mccurdy, 1989).

  • Epimerization-free preparation of C-terminal Cys peptide acid : Fmoc-Cys(Trt)-OH helps in achieving epimerization-free preparation of C-terminal-Cys-containing peptide acid, crucial for precise peptide synthesis (Tsuda et al., 2020).

  • Efficient chemical protein synthesis : Fmoc-Cys(Trt)-OH is used in chemical protein synthesis, particularly in facilitating fully convergent and one‐pot native chemical ligations (Kar et al., 2020).

Mechanism of Action

Target of Action

Fmoc-D-Cys(Trt)-Opfp is a derivative of the amino acid cysteine . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structural stability of many proteins .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its cysteine residue to the chain. The Fmoc group (Fluorenylmethyloxycarbonyl) and Trt group (Trityl) are protecting groups that prevent unwanted side reactions during the synthesis process . They are removed after the peptide synthesis is complete, leaving behind the desired peptide product .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and folding. By contributing cysteine residues to peptide chains, this compound plays a role in the formation of proteins. Moreover, the cysteine residues can form disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains with the correct sequence of amino acids, including cysteine residues at the desired positions. These peptide chains can then fold into functional proteins, with disulfide bonds contributing to their structural stability .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH and temperature of the reaction, the presence of other reagents, and the specific protocol followed for the peptide synthesis. Proper storage conditions (2-8°C) are also important for maintaining the stability and efficacy of the compound .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692811
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200395-72-8
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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